molecular formula C10H6BrNO3 B11855255 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B11855255
M. Wt: 268.06 g/mol
InChI Key: NAGYVUVMAREWOF-UHFFFAOYSA-N
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Description

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 7th position, an oxo group at the 1st position, and a carboxylic acid group at the 4th position of the isoquinoline ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 7th position and the specific arrangement of functional groups make 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid unique. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

7-bromo-1-oxo-2H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

NAGYVUVMAREWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC=C2C(=O)O

Origin of Product

United States

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